Product packaging for S-Cysteinylriboflavin(Cat. No.:CAS No. 52154-87-7)

S-Cysteinylriboflavin

Cat. No.: B1198685
CAS No.: 52154-87-7
M. Wt: 495.5 g/mol
InChI Key: HVFIAICIIKQZDS-ZUWHDZRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Cysteinylriboflavin is a chemically modified form of riboflavin (Vitamin B2) where a cysteinyl group is attached to the isoalloxazine ring system. This molecular hybridization is of significant interest in biochemical and photobiological research. While the specific properties and applications of this compound are an active area of investigation, its research value is hypothesized to stem from the combination of the redox and photosensitizing properties of riboflavin with the thiol-based reactivity of cysteine. Researchers are exploring its potential role as a novel flavin cofactor or as a molecular tool to study flavin-dependent processes. One key area of investigation involves its photochemical behavior. Riboflavin is a well-known photosensitizer that, upon exposure to ultraviolet A (UVA) light, generates reactive oxygen species (ROS) such as hydrogen peroxide, which can be cytotoxic. Intriguingly, preliminary research in model systems suggests that free L-cysteine can dramatically suppress H2O2 production during UVA photosensitization by riboflavin. Studying the this compound derivative may provide deeper insights into this quenching mechanism, potentially leading to applications in modulating oxidative stress in biological systems. Furthermore, its mechanism of action is presumed to involve interactions with flavin-binding proteins and enzymes, potentially influencing electron transfer chains and redox homeostasis. Research into this compound may contribute to advanced studies in enzymology, mitochondrial function, and the development of novel strategies to manage oxidative damage. This product is strictly For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25N5O8S B1198685 S-Cysteinylriboflavin CAS No. 52154-87-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52154-87-7

Molecular Formula

C20H25N5O8S

Molecular Weight

495.5 g/mol

IUPAC Name

2-amino-3-[[7-methyl-2,4-dioxo-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridin-8-yl]methylsulfanyl]propanoic acid

InChI

InChI=1S/C20H25N5O8S/c1-8-2-11-12(3-9(8)6-34-7-10(21)19(31)32)25(4-13(27)16(29)14(28)5-26)17-15(22-11)18(30)24-20(33)23-17/h2-3,10,13-14,16,26-29H,4-7,21H2,1H3,(H,31,32)(H,24,30,33)/t10?,13-,14+,16-/m1/s1

InChI Key

HVFIAICIIKQZDS-ZUWHDZRZSA-N

SMILES

CC1=CC2=C(C=C1CSCC(C(=O)O)N)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O

Isomeric SMILES

CC1=CC2=C(C=C1CSCC(C(=O)O)N)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](CO)O)O)O

Canonical SMILES

CC1=CC2=C(C=C1CSCC(C(=O)O)N)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O

Synonyms

S-cysteinylriboflavin

Origin of Product

United States

Chemical Synthesis Strategies for S Cysteinylriboflavin and Its Analogs

Synthetic Routes to 6-S-Cysteinylriboflavin

The synthesis of 6-S-cysteinylriboflavin has been a significant achievement in understanding the nature of 6-substituted flavins found in certain enzymes. The primary route involves the chemical modification of the riboflavin (B1680620) molecule at the C6 position.

Derivatization from 6-Nitroflavins via Diazotization

A well-established method for the synthesis of 6-substituted flavins, including 6-S-cysteinylriboflavin, begins with 6-nitroflavins. d-nb.infod-nb.info This process involves a series of chemical transformations:

Reduction of the Nitro Group : The initial step is the reduction of the 6-nitro group to a 6-amino group. This can be achieved through methods such as photochemical reduction or the use of reducing agents like sodium dithionite (B78146). d-nb.info

Diazotization : The resulting 6-aminoflavin is then subjected to diazotization. This reaction, typically carried out in a high acid concentration (e.g., 5 M H₂SO₄) to prevent decomposition, converts the amino group into a diazonium salt. d-nb.info These 6-diazonium flavins are characterized by an orange color. d-nb.info

Nucleophilic Substitution : The diazonium group is an excellent leaving group, facilitating nucleophilic substitution at the C6 position. This allows for the introduction of various functional groups, including the desired thioether linkage. d-nb.infod-nb.info

Introduction of Thio Groups at the C6 Position

The introduction of a thio group at the C6 position is a crucial step in the synthesis of 6-S-cysteinylriboflavin. A preferred preparative method involves the reaction of the 6-diazonium flavin with thiocyanate (B1210189) or ethylxanthate (B89882). d-nb.info This approach leads to the formation of 6-thiocyanato or 6-ethylxanthate derivatives in good yields. d-nb.info These intermediates can then be converted to the 6-thioflavin.

The direct reaction of 6-diazonium flavins with alkylthiols or hydrogen sulfide (B99878) to form 6-alkylthio or 6-thio flavins has been found to be largely unsuccessful, with the major product being the 6-unsubstituted flavin. d-nb.info

An alternative and simpler procedure for generating the 6-thioflavin involves the reduction of 6-thiocyanato flavins at a pH greater than 4, which immediately yields the green-colored 6-thioflavin anion. d-nb.info Once the 6-thioflavin is formed, it can be reacted with a suitable cysteine derivative to form the final 6-S-cysteinylriboflavin. For instance, 6-thio-3-methyllumiflavin reacts with β-chloroalanine at pH 8 to produce 6-S-cysteinyl-3-methyllumiflavin. d-nb.info

Protection Strategies for Amino Groups During Synthesis

During the synthesis of S-cysteinyl flavins, particularly when coupling the cysteine moiety, protection of the amino group of cysteine is often necessary. This is to prevent undesirable side reactions, such as intramolecular rearrangements. d-nb.info For the synthesis of 8-S-cysteinyl flavins, it has been noted that the reaction is rapid enough that the amino group of cysteine must be protected by acylation to prevent such rearrangements. d-nb.info This principle also applies to the synthesis of 6-S-cysteinylriboflavin to ensure the desired product is obtained without competing reactions involving the free amino group of the cysteine.

Synthetic Routes to 8-S-Cysteinylriboflavin Analogs

The synthesis of 8-S-cysteinylriboflavin analogs has been pivotal in studying flavoenzymes where the flavin cofactor is covalently linked to the protein via the C8α position of the isoalloxazine ring.

Methods for Introducing Sulfur Linkages at the C8 Position

The introduction of a sulfur linkage at the C8 position of the flavin nucleus is typically achieved through nucleophilic displacement reactions. A common starting material for this synthesis is 8-nor-8-chloroflavins. uni-konstanz.de These compounds readily react with alkylmercaptides or sulfide to form 8-nor-8-alkylmercaptoflavins and 8-nor-8-mercaptoflavin, respectively. uni-konstanz.de This method has been successfully applied to the synthesis of various 8-substituted flavins from the corresponding 8-amino flavins via diazotization, similar to the strategy used for C6 substitution. d-nb.info

Another approach involves the use of 8-(methylsulfonyl)FAD, which has been shown to react with a cysteine residue in an apoprotein to form a covalent 8-(cysteinyl)FAD linkage. nih.gov This highlights the reactivity of the C8 position towards sulfhydryl groups.

Synthesis of 8α-[S-(N-acetyl)-L-cysteinyl]riboflavin

A key model compound for studying C8α-linked flavoenzymes is 8α-[S-(N-acetyl)-L-cysteinyl]riboflavin. Its synthesis has been accomplished starting from 8α-bromoriboflavin derivatives.

The synthesis of the closely related 8α-(S-cysteinyl)riboflavin was achieved by reacting an 8α-bromo-tetraacetyl-riboflavin with N-acetyl-S-trityl-L-cysteine. Subsequent removal of the protecting trityl and acetyl groups yielded the desired 8α-(S-cysteinyl)riboflavin. d-nb.info A similar strategy is employed for the N-acetylated analog. The reaction of 8α-bromotetraacetylriboflavin with N-acetyl-L-cysteine provides a direct route to the protected form of the final product.

The use of N-acetyl-L-cysteine is crucial as the acetyl group protects the amino function of cysteine, preventing the side reactions and rearrangements that can occur with a free amino group. d-nb.info This protection ensures the specific formation of the thioether bond at the 8α position. The final deprotection of the ribityl side chain's acetyl groups yields 8α-[S-(N-acetyl)-L-cysteinyl]riboflavin.

Starting MaterialReagentIntermediate ProductFinal ProductReference
6-NitroflavinSodium Dithionite6-Aminoflavin d-nb.info
6-AminoflavinNaNO₂ / H₂SO₄6-Diazonium flavin d-nb.info
6-Diazonium flavinThiocyanate6-Thiocyanato flavin6-S-Cysteinylriboflavin d-nb.info
8-Nor-8-chloroflavinAlkylmercaptide8-Nor-8-alkylmercaptoflavin uni-konstanz.de
8α-Bromo-tetraacetyl-riboflavinN-acetyl-S-trityl-L-cysteineProtected 8α-(S-cysteinyl)riboflavin8α-(S-Cysteinyl)riboflavin d-nb.info

Preparation of Modified S-Cysteinylriboflavin Derivatives for Research

The synthesis of modified this compound derivatives and their analogs is crucial for creating molecular probes to investigate the active sites of flavoenzymes. d-nb.info These synthetic flavins, including derivatives of lumiflavin (B1675435), riboflavin, flavin mononucleotide (FMN), and flavin adenine (B156593) dinucleotide (FAD), provide invaluable tools for studying the interaction between the flavin coenzyme and its protein environment, analyzing reaction mechanisms, and assessing the accessibility of specific flavin sites. d-nb.infouni-freiburg.de The introduction of functional groups, such as a thioether linkage with cysteine, at various positions on the isoalloxazine ring allows for the detailed exploration of enzyme structure and function. d-nb.infod-nb.info

Synthesis of Lumiflavin and Riboflavin Derivatives

A primary strategy for synthesizing 6-substituted flavin derivatives, including 6-S-cysteinylriboflavin, begins with the corresponding 6-nitroflavin. uni-konstanz.deexlibrisgroup.comuni-konstanz.de This multi-step process involves reduction of the nitro group, diazotization of the resulting amino group, and subsequent nucleophilic substitution.

The general synthetic pathway is as follows:

Reduction: 6-Nitroflavins are reduced to 6-aminoflavins. uni-konstanz.de

Diazotization: The 6-aminoflavin is converted into a 6-diazonium flavin intermediate. d-nb.infouni-konstanz.de

Nucleophilic Substitution: The diazonium group is then displaced by a nucleophile. To introduce a thioether linkage, reagents such as thiocyanate or ethylxanthate are often preferred for preparative purposes. d-nb.info

For the specific synthesis of 6-S-cysteinyl-3-methyllumiflavin , a 6-diazonium derivative of 3-methyllumiflavin (B97561) is reacted with cysteine hydrochloride. d-nb.info The reaction is typically carried out at ambient temperature in a solution of dimethylformamide and sodium carbonate buffer (pH 10.9), followed by purification using chromatography to separate the desired product from unreacted starting material and potential side products. d-nb.info A notable side reaction that can occur is the Smiles rearrangement, where the cysteinyl moiety rearranges from the sulfur atom to the nitrogen atom, forming 6-N-cysteinylriboflavin. d-nb.infouni-konstanz.de This rearrangement has also been observed with 8-S-cysteinyl flavins. d-nb.info

The synthesis of 6-S-cysteinylriboflavin follows a similar path. uni-konstanz.de The identity of the synthetically produced 6-S-cysteinylriboflavin has been confirmed by comparing its properties (absorption spectrum, photochemical behavior, and chromatographic mobility) with the dephosphorylated form of the flavin isolated from trimethylamine (B31210) dehydrogenase. uni-konstanz.deexlibrisgroup.com

An alternative method for introducing a sulfur-containing group involves the synthesis of 6-thiocyanato flavins. d-nb.infouni-konstanz.de These compounds can be generated by reacting the 6-diazonium flavin with thiocyanate. d-nb.info The resulting 6-thiocyanato flavin can then be reduced to a 6-thioflavin. For example, reduction of 6-thiocyanato flavins at a pH greater than 4 yields the 6-thioflavin anion. uni-konstanz.de

Table 1: Synthesis of 6-Substituted Riboflavin and Lumiflavin Derivatives This table is interactive. You can sort and filter the data.

Derivative Name Parent Compound Starting Material Key Intermediate Nucleophile/Reagent Ref.
6-S-Cysteinylriboflavin Riboflavin 6-Nitroriboflavin 6-Diazoniumriboflavin Cysteine uni-konstanz.de, uni-konstanz.de
6-S-Cysteinyl-3-methyllumiflavin 3-Methyllumiflavin 6-Nitro-3-methyllumiflavin 6-Diazonium-3-methyllumiflavin Cysteine Hydrochloride d-nb.info
6-(Thiocyanato)riboflavin Riboflavin 6-Aminoriboflavin 6-Diazoniumriboflavin Ammonium (B1175870) Thiocyanate (NH₄SCN) d-nb.info
6-Thio-3-methyllumiflavin 3-Methyllumiflavin 6-Thiocyanato-3-methyllumiflavin Reduced 6-thio-3-methyllumiflavin Sodium Dithionite uni-konstanz.de
6-Amino-3-methyllumiflavin 3-Methyllumiflavin 6-Nitro-3-methyllumiflavin - Sodium Dithionite uni-konstanz.de

Synthesis of FMN and FAD Derivatives with S-Cysteine Linkages

The synthesis of FMN and FAD derivatives with cysteine linkages is essential for studying the majority of flavoenzymes, which utilize these phosphorylated forms as cofactors. wikipedia.orgethernet.edu.et These syntheses can be more complex and are often achieved through chemical modification of the flavin cofactor or by reconstituting an apoprotein with a modified flavin analog.

FMN Derivatives: The natural occurrence of a 6-S-cysteinyl linkage was first identified in the flavin from bacterial trimethylamine dehydrogenase, which was determined to be 6-S-cysteinyl-FMN. uni-konstanz.de Synthetic work has focused on creating related thio-derivatives. For instance, 6-Thio-FMN, derived from the covalently bound flavin in trimethylamine dehydrogenase, is known to react with oxygen to form a dimeric flavin disulfide. uni-konstanz.de The synthesis of 6-substituted FMN analogs can also follow the diazotization route used for riboflavin derivatives, although purification requires different chromatographic methods, such as HPLC on reverse-phase columns. d-nb.info

FAD Derivatives: Strategies for preparing FAD derivatives with S-cysteine linkages have been developed, particularly for creating probes for enzymes like monoamine oxidase, where the native FAD is linked via an 8α-S-cysteinyl thioether bond. d-nb.infonih.gov

One successful approach involves the reaction of 8-chloro-FAD (8-Cl-FAD) with a thiol-containing molecule. semanticscholar.org

Model Reactions: 8-Cl-FAD can be reacted with organic thiols like N-acetylcysteine. semanticscholar.org This reaction proceeds via a nucleophilic attack on the C8 position of the flavin ring by the thiolate anion, displacing the chloride and forming an 8-(RS)-flavin thioether linkage. semanticscholar.org

Enzyme Reconstitution: Apoproteins of enzymes that naturally have a cysteine near the flavin binding site can be reconstituted with 8-Cl-FAD. semanticscholar.org For example, apolipoamide dehydrogenase, when reconstituted with 8-Cl-FAD, results in the covalent attachment of the FAD to a cysteinyl residue of the protein at position 8. semanticscholar.org

Similarly, the synthesis of 8α-(S-cysteinyl)riboflavin, a precursor model for the FAD cofactor in monoamine oxidase, was achieved by reacting 8α-bromoriboflavin with N-acetyl-L-cysteine, followed by deacetylation. d-nb.info

For 6-substituted FAD analogs, a synthetic path similar to that for riboflavin derivatives is employed. 6-Amino-FAD can be converted to the 6-diazonium-FAD cation. d-nb.info This intermediate can then be reacted with nucleophiles. For example, reaction with ammonium thiocyanate yields 6-thiocyanato-FAD, which can serve as a precursor for other 6-mercapto-FAD derivatives. d-nb.info The resulting FAD derivatives can be purified by chromatography on columns such as Bio-Gel P-2. d-nb.info

Table 2: Strategies for Synthesis of FMN and FAD Derivatives with Thioether Linkages This table is interactive. You can sort and filter the data.

Derivative Parent Cofactor Synthetic Strategy Precursor Key Reagent/Condition Resulting Linkage Ref.
6-S-Cysteinyl-FMN FMN Identified in nature - Isolated from trimethylamine dehydrogenase 6-S-Cysteinyl uni-konstanz.de
8-(N-acetylcysteinyl)-FAD FAD Model reaction 8-Cl-FAD N-acetylcysteine 8-S-(N-acetylcysteinyl) semanticscholar.org
Covalently Bound 8-S-Cysteinyl-FAD FAD Enzyme reconstitution 8-Cl-FAD Apolipoamide dehydrogenase 8-S-Cysteinyl (protein) semanticscholar.org
8α-(S-cysteinyl)riboflavin (FAD model) Riboflavin Nucleophilic substitution 8α-Bromoriboflavin N-Acetyl-L-cysteine, then deacetylation 8α-S-Cysteinyl d-nb.info
6-Thiocyanato-FAD FAD Diazotization & substitution 6-Amino-FAD Ammonium thiocyanate (NH₄SCN) 6-Thiocyanato d-nb.info

Biological Formation and Covalent Flavinylation Mechanisms

Enzymatic Covalent Attachment of Flavin to Cysteine Residues

The covalent linkage between flavin and cysteine residues is not a spontaneous event but rather a carefully orchestrated enzymatic process. This attachment significantly alters the redox potential of the flavin cofactor, which is often essential for the enzyme's specific catalytic function. vanderbilt.edu

Flavoproteins are a class of enzymes that utilize flavin adenine (B156593) dinucleotide (FAD) or flavin mononucleotide (FMN) as cofactors. cjnmcpu.com While many flavoproteins bind their cofactors non-covalently, a notable subset forms a stable covalent bond. cjnmcpu.comacs.org This covalent linkage can enhance protein stability, facilitate electron transfer, and modulate the catalytic activity of the holoenzyme. cjnmcpu.com The formation of this bond is often a self-catalyzed process, where the apoprotein (the protein component without the cofactor) directs the covalent attachment of the flavin. nih.govacs.org

The covalent bond typically involves the 8α-methyl group of the isoalloxazine ring of the flavin and a nucleophilic amino acid residue, such as cysteine, histidine, or tyrosine, on the protein. cjnmcpu.comjst.go.jp In the case of S-Cysteinylriboflavin, a thioether bond is formed between the flavin and the sulfur atom of a cysteine residue. anl.gov

Several mechanisms have been proposed for the covalent attachment of flavins to proteins. Two prominent pathways involve the formation of an iminoquinone methide intermediate and a reduced flavin intermediate.

The iminoquinone methide mechanism is proposed for the flavinylation of certain enzymes. This pathway involves the deprotonation of the 8α-methyl group of the flavin, leading to the formation of a highly reactive iminoquinone methide intermediate. acs.orgnih.gov This electrophilic species is then susceptible to nucleophilic attack by a cysteine thiolate group on the protein, resulting in the formation of the covalent bond. acs.org This mechanism is thought to be involved in the flavinylation of enzymes like trimethylamine (B31210) dehydrogenase at the C6 position. nih.gov

The reduced flavin intermediate mechanism is another significant pathway for covalent flavinylation. In this process, the flavin cofactor is first reduced. nih.gov Strong evidence for this intermediate comes from studies on monomeric sarcosine (B1681465) oxidase (MSOX), where the reconstitution of the apoenzyme with FAD is accompanied by the stoichiometric production of hydrogen peroxide and the time-dependent reduction of FAD under anaerobic conditions. nih.gov This reduced flavin intermediate is then believed to react with a cysteine residue to form the covalent linkage.

Flavinylation MechanismKey IntermediateDescriptionExample Enzyme
Iminoquinone MethideFlavin Iminoquinone MethideDeprotonation of the 8α-methyl group creates an electrophilic intermediate that is attacked by a nucleophilic amino acid residue. acs.orgnih.govTrimethylamine Dehydrogenase (proposed for C6 linkage) nih.gov
Reduced Flavin IntermediateReduced FlavinThe flavin cofactor is reduced prior to covalent attachment to the protein. nih.govMonomeric Sarcosine Oxidase (MSOX) nih.gov

In many instances, the covalent attachment of the flavin cofactor is a self-catalyzed or autocatalytic process, meaning the apoprotein itself facilitates the reaction without the need for an external enzyme. nih.govacs.org The specific conformation of the apoprotein brings the flavin and the reactive cysteine residue into close proximity and in the correct orientation to promote the bond formation. nih.gov This process is analogous to single-turnover proteins where the protein is modified during the reaction. nih.gov The binding of the flavin to the apoprotein can induce conformational changes that are necessary for the catalysis of the covalent linkage. nih.gov

Specific Examples of Covalent Flavinylation involving Cysteine

The formation of an 8α-S-cysteinyl flavin linkage is a hallmark of several important flavoenzymes.

Monomeric sarcosine oxidase (MSOX) from Bacillus sp. B-0618 is a well-studied example of an enzyme containing a covalently bound FAD. anl.gov The FAD cofactor is attached via a thioether bond between its 8α-methyl group and the Cys315 residue of the protein. anl.govnih.gov The flavinylation of apoMSOX (the enzyme without the FAD cofactor) has been demonstrated to be an autocatalytic reaction that requires only FAD and is dependent on the presence of Cys315. nih.gov Mutation of Cys315 blocks this covalent attachment. nih.gov The environment surrounding the flavin in MSOX is highly basic, with arginine, lysine, and histidine residues, which is thought to facilitate the self-catalyzed covalent attachment. nih.gov

The apoprotein plays a critical and active role in the covalent flavinylation process. It is not a passive scaffold but rather an active participant that catalyzes the formation of the covalent bond. nih.gov The apoprotein provides the specific microenvironment necessary for the reaction to occur, including the precise positioning of the flavin cofactor and the reactive cysteine residue. nih.gov In MSOX, for instance, the apoprotein facilitates the formation of a reduced flavin intermediate, which is a key step in the flavinylation reaction. nih.gov Furthermore, specific residues within the apoprotein, not directly involved in the covalent linkage, can be essential for the process. For example, in MSOX, Arg49 is crucial for covalent flavinylation; its mutation to alanine (B10760859) or glutamine results in a catalytically inactive apoprotein that cannot form the covalent bond, although it can still bind the flavin non-covalently. nih.govebi.ac.uk This highlights the intricate role of the apoprotein's three-dimensional structure in orchestrating this vital post-translational modification.

EnzymeCysteine ResidueRole of ApoproteinKey Findings
Monomeric Sarcosine Oxidase (MSOX)Cys315Autocatalytically facilitates covalent FAD attachment. nih.govMutation of Cys315 prevents flavinylation. The basic environment of the active site is believed to aid the self-catalyzed reaction. nih.govnih.gov
Monomeric Sarcosine Oxidase (MSOX)Arg49 (not the linking residue)Essential for covalent flavinylation. nih.govMutation of Arg49 to Ala or Gln blocks covalent bond formation, demonstrating the importance of the surrounding protein structure. nih.gov

Molecular Determinants of Covalent Linkage Specificity.

The formation of a covalent bond between a flavin cofactor and its apoenzyme is a highly specific process, dictated by a combination of the intrinsic chemical properties of the amino acid residues and the unique microenvironment of the protein's active site. This section will explore the molecular determinants that govern the specificity of this linkage, with a particular focus on the formation of this compound.

Amino Acid Residue Specificity (Cysteine vs. Histidine vs. Tyrosine).

The covalent attachment of the flavin moiety to the polypeptide chain predominantly occurs through one of three amino acid residues: cysteine, histidine, or tyrosine. drugbank.com This specificity is rooted in the nucleophilic character of the side chains of these amino acids. The formation of the covalent bond is widely believed to proceed through an autocatalytic mechanism involving a reactive quinone methide intermediate of the flavin. drugbank.com This intermediate is susceptible to nucleophilic attack by a suitably positioned amino acid side chain.

Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻). quora.com The thiolate anion is significantly more nucleophilic than the neutral thiol, and its formation is a key step in many enzymatic reactions. nih.gov The relatively low pKa of the cysteine thiol group (around 8.3 in solution) can be further lowered within the protein environment, increasing the population of the highly reactive thiolate at physiological pH. nih.gov The sulfur atom of the thiolate is a soft nucleophile, which readily attacks the electrophilic C8α or C6 position of the flavin's isoalloxazine ring, forming a stable thioether bond (this compound). drugbank.com

Histidine: The imidazole (B134444) ring of histidine is also a competent nucleophile. It can participate in covalent bond formation through either the N1 or N3 nitrogen atom of the imidazole ring, leading to 8α-N1-histidyl or 8α-N3-histidyl flavin linkages. drugbank.com While the imidazole group is less nucleophilic than the cysteine thiolate, its pKa is near physiological pH (around 6.0), allowing it to act as both a proton donor and acceptor, which can be crucial in the catalytic mechanism. nih.gov The protein environment can modulate this pKa to enhance its nucleophilicity.

Tyrosine: The hydroxyl group (-OH) of tyrosine, in its deprotonated phenolate (B1203915) form (-O⁻), can act as a nucleophile to form an 8α-O-tyrosyl flavin linkage. drugbank.com However, the pKa of the tyrosine hydroxyl group is relatively high (around 10.5), meaning that at physiological pH, it is predominantly in the less reactive protonated form. A significant perturbation of this pKa by the local protein environment is required to generate a sufficient concentration of the phenolate anion for covalent attachment to occur.

Influence of Protein Environment on Flavinylation.

The protein environment plays a paramount role in dictating the specificity and efficiency of covalent flavinylation. It achieves this through several mechanisms, including the precise positioning of the flavin cofactor and the reactive amino acid, and the modulation of the chemical reactivity of the participating groups.

The three-dimensional structure of the enzyme's active site creates a unique microenvironment that can significantly alter the pKa of the nucleophilic amino acid residue. nih.gov By strategically placing charged or polar residues, or by creating a hydrophobic environment, the protein can lower the pKa of a cysteine thiol or a tyrosine hydroxyl group, or raise the pKa of a histidine imidazole ring, thereby increasing their nucleophilicity at physiological pH. nih.gov For instance, in monoamine oxidases (MAOs), the active site architecture is crucial for the formation of the 8α-S-cysteinyl-FAD. nih.gov The FAD cofactor is bound in a specific conformation, with the isoalloxazine ring buried within the protein, creating a controlled environment for the covalent attachment. nih.govst-andrews.ac.uk

Furthermore, the protein scaffold ensures the precise orientation of the nucleophilic amino acid side chain relative to the electrophilic center of the flavin's isoalloxazine ring. This proximity and proper alignment are critical for the nucleophilic attack to occur and for the formation of the covalent bond. The active site of MAO, for example, is composed of two cavities, a substrate cavity and an entrance cavity, which position the FAD cofactor and the cysteine residue (Cys-406 in MAO A and Cys-397 in MAO B) in the correct geometry for the covalent linkage to form. nih.govproteopedia.org

The protein environment can also stabilize the transition state of the flavinylation reaction, thereby lowering the activation energy and increasing the reaction rate. This stabilization can be achieved through a network of hydrogen bonds and other non-covalent interactions within the active site.

Interactive Data Table: Key Factors in Covalent Flavinylation Specificity

FactorCysteineHistidineTyrosineInfluence of Protein Environment
Nucleophilic Group Thiolate (-S⁻)Imidazole Ring (N1 or N3)Phenolate (-O⁻)Modulates pKa to enhance nucleophilicity.
Intrinsic pKa ~8.3~6.0~10.5Can be significantly perturbed by local charges and hydrophobicity.
Relative Nucleophilicity HighModerateLow (at physiological pH)Increases the concentration of the more nucleophilic deprotonated form.
Bond Formed ThioetherN-C bondEtherOrients reactants for optimal bond formation.
Example Enzyme Monoamine OxidaseSuccinate (B1194679) Dehydrogenasep-Cresol (B1678582) MethylhydroxylaseStabilizes the transition state of the reaction.

Advanced Spectroscopic and Structural Elucidation of S Cysteinylriboflavin and Its Adducts

Spectroscopic Characterization: UV-Vis Absorption Properties and Environmental Sensitivity

The UV-Vis absorption spectrum of S-Cysteinylriboflavin is a sensitive indicator of its molecular structure and its local chemical environment. The electronic transitions within the flavin's isoalloxazine ring system give rise to characteristic absorption bands that are modulated by covalent modifications and the surrounding medium. d-nb.infouni-konstanz.deexlibrisgroup.com The optical properties of flavins, including this compound, are strongly dependent on their charge, oxidation state, and environment. rsc.org

The primary environmental factor influencing the UV-Vis spectrum is the polarity of the solvent and the presence of charged groups in the vicinity of the chromophore. nih.gov For instance, the absorption profile of some proteins shows significant sensitivity to temperature and the charge states of nearby amino acid sidechains. nih.gov In general, the UV-Vis absorption spectrum provides a preliminary indication of the wavelengths at which a compound may undergo photochemical degradation. epa.gov

Hypsochromic Shifts in Absorption Peaks due to Covalent Linkage

A hallmark of covalent modification of the flavin ring is a shift in the absorption maxima. Specifically, the covalent attachment of a cysteinyl residue to the C(6) position of the isoalloxazine nucleus in this compound results in a hypsochromic shift, or blue shift, of the absorption bands compared to unmodified riboflavin (B1680620). d-nb.infoexlibrisgroup.com This phenomenon is also observed in other covalently bound flavins, such as 8α-substituted derivatives. For example, 8α-S-cysteinyl riboflavins exhibit a peak wavelength at 367 nm, a noticeable shift from the 372 nm peak of riboflavin. jst.go.jp This hypsochromic shift is a characteristic feature used to identify the presence of a covalent linkage to the flavin moiety. researchgate.net

The following table summarizes the absorption maxima for riboflavin and various covalently modified flavins, illustrating the effect of substitution on the UV-Vis spectrum.

Flavin CompoundPosition of SubstitutionAbsorption Maximum (nm)
RiboflavinUnsubstituted372
8α-S-Cysteinylriboflavin367
8α-O-Tyrosylriboflavin359
8α-N¹-Histidylriboflavin355
8α-N³-Histidylriboflavin355
Data sourced from J-Stage (2021) jst.go.jp

Influence of Ionization State on Flavin Spectra

The ionization state of the flavin molecule significantly impacts its UV-Vis absorption spectrum. The anionic form of an oxidized flavin, such as flavin mononucleotide (FMN), displays absorption peaks at approximately 355 nm and 445 nm. jst.go.jp In contrast, the neutral form of oxidized FMN shows peaks at 373 nm and 450 nm. jst.go.jp This shift can be attributed to the altered electronic distribution within the isoalloxazine ring upon deprotonation. The blue shift observed in some covalently bound flavins may, in part, be due to the stabilization of the anionic flavin quinone form. jst.go.jp The protonation state, particularly at the N5 position, can also dramatically alter the electronic spectrum, leading to large red shifts in the absorption band. rsc.org

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Analysis

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying molecules with unpaired electrons, such as radical species. wikipedia.org This method has been applied to investigate the radical cationic forms of 6-substituted flavins, including this compound. d-nb.infouni-konstanz.deexlibrisgroup.com The ESR spectrum provides valuable information about the distribution of the unpaired electron within the molecule and its interactions with nearby magnetic nuclei. mlsu.ac.in

Characterization of Radical Cationic Forms

The radical cationic forms of this compound and related 6-substituted flavins have been successfully generated and characterized using ESR spectroscopy. d-nb.infouni-konstanz.de These studies are often conducted by generating the radical cations in a suitable matrix, such as by gamma-ray irradiation at low temperatures, and then analyzing the resulting ESR spectrum. iaea.org The ESR spectra of these radical cations are essential for confirming their structure and understanding their electronic properties. d-nb.infouni-konstanz.de The g-factor, a parameter obtained from the ESR spectrum, provides information about the electronic environment of the unpaired electron. utexas.edu

ESR Hyperfine Structure and Linkage Identification

A key feature of ESR spectra is the hyperfine structure, which arises from the interaction between the unpaired electron and the magnetic moments of nearby atomic nuclei. libretexts.orgaskfilo.com This interaction causes a splitting of the main ESR signal into multiple lines. mlsu.ac.inyoutube.com The pattern of this splitting, known as the hyperfine coupling constant, is highly specific to the number and type of interacting nuclei and their distance from the unpaired electron. utexas.edu

Photochemical Reactivity and Degradation Mechanisms of this compound

The photochemical behavior of flavins, including riboflavin and its derivatives, is a subject of extensive study due to their photosensitivity. The introduction of a cysteinyl group at the 6-position of the isoalloxazine ring of riboflavin to form this compound can influence its photochemical reactivity and degradation pathways.

Photochemical Degradation Pathways

The photodegradation of flavins is known to proceed through various reactions, including photo-oxidation, photo-isomerization, hydrogen transfer, hydrogen abstraction, and photolysis researchgate.net. For riboflavin, light exposure can lead to the formation of degradation products such as lumichrome (B1664701) and lumiflavin (B1675435) through the cleavage of the ribityl side chain.

While specific studies detailing the complete photochemical degradation pathways of this compound are not extensively available, the chemistry of related 6-substituted flavins provides valuable insights. For instance, the photolysis of 6-azidoflavins, which also bear a substituent at the 6-position, has been shown to be a facile process. This reaction can result in the formation of 6-aminoflavin and products arising from the opening of the flavin benzene (B151609) ring nih.gov. This suggests that the C6-position is a reactive site that can participate in photochemical reactions.

The general process of photodegradation is initiated by the absorption of photons, which excites the molecule nih.gov. This can lead to the formation of free radicals, especially in the presence of oxygen, initiating a cascade of degradation reactions nih.govwikipedia.org. The specific degradation products of this compound under irradiation would likely involve modifications to both the isoalloxazine ring system and the S-cysteinyl moiety. The sulfur atom in the cysteine residue could be susceptible to oxidation, potentially leading to sulfoxides or other oxidized sulfur species.

Factors that influence the photodegradation of dyes and pigments include the irradiation source and intensity, the presence of oxygen, temperature, and the concentration of the compound researchgate.net. The specific matrix, such as in solution or on a substrate, also plays a critical role in the degradation process researchgate.net.

Effect of Irradiation on Oxidation-Reduction State

Irradiation can significantly impact the oxidation-reduction (redox) state of molecules, including flavins. Flavoproteins, which contain flavin derivatives, are known photosensitizers that can generate reactive oxygen species (ROS) upon irradiation nih.gov. This process can alter the cellular redox state, which is a critical factor in maintaining cell viability nih.gov.

Ionizing radiation is known to affect the redox functions and metabolism in biological systems, often through the generation of free radicals nih.gov. These radicals can induce both oxidative and reductive processes. For instance, studies on bentonite (B74815) clay have shown that gamma irradiation can increase the structural Fe(II)/Fe(III) ratio, indicating a radiation-induced reduction stralsakerhetsmyndigheten.sestralsakerhetsmyndigheten.se.

In the context of flavins, photo-irradiation of riboflavin tetraacetate, a derivative of riboflavin, results in a compound with a high oxidation potential nih.gov. Conversely, the formate (B1220265) radical (CO2•−), which can be generated by irradiation, has been shown to reduce the riboflavin binding protein, ultimately forming the neutral flavin semiquinone mdpi.com. This indicates that irradiation can initiate both oxidative and reductive pathways affecting flavins, depending on the specific conditions and interacting species.

For this compound, the presence of the sulfur-containing amino acid cysteine introduces another redox-active center. The thiol group of cysteine is readily oxidized. Therefore, upon irradiation, it is plausible that the redox state of both the flavin moiety and the cysteine substituent could be altered. The precise changes would depend on the specific type of radiation and the surrounding chemical environment.

Structural Insights from Riboflavin-Binding Protein Interactions

Riboflavin-binding proteins (RfBPs) are crucial for the transport and storage of riboflavin in various organisms. The study of the interaction between riboflavin derivatives and these proteins provides valuable information about the structural requirements for binding.

Research has shown that this compound is not retained by an affinity column composed of riboflavin-binding protein immobilized on Sepharose d-nb.info. This indicates a significantly lower binding affinity for RfBP compared to riboflavin. This lack of binding can be understood by examining the crystal structure of riboflavin-binding proteins and the nature of the riboflavin binding site.

In chicken egg white RfBP, the riboflavin molecule binds within a hydrophobic pocket jneonatalsurg.comnih.gov. The isoalloxazine ring of riboflavin is stacked between the aromatic rings of a tyrosine and a tryptophan residue jneonatalsurg.com. The fluorescence of riboflavin is almost completely quenched upon binding to RfBP, which is attributed to this stacking with tryptophan residues in the binding pocket nih.govias.ac.in.

The introduction of a bulky and charged S-cysteinyl group at the 6-position of the isoalloxazine ring would introduce significant steric and electrostatic clashes with the hydrophobic binding pocket of RfBP. The hydrophilic nature of the cysteine residue is incompatible with the nonpolar environment of the binding site. This structural incompatibility is the likely reason for the observed lack of binding of this compound to RfBP.

Enzymatic Roles and Mechanistic Insights of S Cysteinylriboflavin Containing Flavoproteins

S-Cysteinylriboflavin as a Prosthetic Group in Oxidoreductasesresearchgate.netvscht.czwikipedia.orgwikipedia.org

This compound is a form of flavin coenzyme that is covalently attached to the protein through an amino acid side chain. researchgate.net This covalent linkage is a key feature of a diverse class of enzymes known as flavoproteins, which are widely distributed in biological systems and catalyze a variety of redox reactions. researchgate.netresearchgate.net The flavin component, derived from riboflavin (B1680620) (vitamin B2), is the redox-active moiety, capable of accepting and donating either one or two electrons. researchgate.netumich.edu When this flavin is tightly bound to the enzyme, it is referred to as a prosthetic group. vscht.czwikipedia.org The covalent attachment of the flavin to a cysteine residue in the protein forms this compound, which plays a crucial role in the catalytic activity of several oxidoreductases. researchgate.netwikipedia.org This covalent bond can modulate the redox potential of the flavin and stabilize the apoenzyme structure, facilitating catalysis. researchgate.net

Flavoproteins containing this compound are involved in a wide range of metabolic pathways. The specific nature of the covalent linkage, such as its position on the isoalloxazine ring of the flavin, can vary between different enzymes, influencing their catalytic mechanisms. researchgate.net

Trimethylamine (B31210) dehydrogenase (TMADH) is a complex iron-sulfur flavoprotein that plays a role in the metabolism of one-carbon compounds in methylotrophic bacteria. koreascience.kr It catalyzes the oxidative N-demethylation of trimethylamine to dimethylamine (B145610) and formaldehyde. koreascience.kr A distinctive feature of TMADH is the presence of a covalently bound flavin mononucleotide (FMN) cofactor. koreascience.krnih.gov

The covalent linkage in TMADH is an unusual 6-S-cysteinyl-FMN, where the C6 atom of the flavin's isoalloxazine ring is attached to a cysteine residue of the polypeptide chain. koreascience.krtandfonline.com Each subunit of the homodimeric TMADH enzyme contains this 6-S-cysteinyl FMN, a [4Fe-4S] iron-sulfur cluster, and a tightly bound ADP molecule of unknown function. koreascience.kr The enzyme facilitates the transfer of electrons from the substrate, trimethylamine, to an electron-transferring flavoprotein. koreascience.kr The intramolecular electron transfer occurs between the reduced 6-S-cysteinylflavin and the oxidized [4Fe-4S]2+ center. nih.gov

Table 1: Characteristics of Trimethylamine Dehydrogenase (TMADH)

FeatureDescription
Enzyme Class Oxidoreductase koreascience.kr
Substrate Trimethylamine koreascience.kr
Prosthetic Group 6-S-cysteinyl-FMN koreascience.krtandfonline.com
Other Cofactors [4Fe-4S] cluster, ADP koreascience.kr
Catalytic Function Oxidative N-demethylation koreascience.kr
Electron Acceptor Electron-transferring flavoprotein koreascience.kr

Monoamine oxidases (MAOs) are a family of flavoenzymes located on the outer mitochondrial membrane that are crucial for the metabolism of biogenic and xenobiotic amines, including neurotransmitters like serotonin, norepinephrine, and dopamine. pnas.org These enzymes exist in two isoforms, MAO-A and MAO-B, which share significant sequence homology but exhibit different substrate and inhibitor specificities. pnas.org Both isoforms contain a flavin adenine (B156593) dinucleotide (FAD) cofactor that is covalently attached to the protein via an 8α-S-cysteinyl linkage. pnas.orgsigmaaldrich.comresearchgate.net

This thioether bond is formed between the 8α-methyl group of the flavin's isoalloxazine ring and a cysteine residue near the C-terminus of the enzyme. researchgate.net The redox-active isoalloxazine ring is buried deep within the protein structure. researchgate.netnih.gov The covalent attachment of the FAD cofactor is essential for the catalytic activity of MAOs. researchgate.net The FAD binding site is highly conserved between MAO-A and MAO-B, suggesting a similar mode of cofactor interaction. researchgate.netnih.gov In the MAO-B crystal structure, the normally flat oxidized flavin ring is observed in a bent conformation, which is thought to contribute to its catalytic reactivity. nih.gov

Monomeric sarcosine (B1681465) oxidase (MSOX) is a bacterial enzyme that catalyzes the oxygen-dependent oxidative demethylation of sarcosine (N-methylglycine) to yield glycine, formaldehyde, and hydrogen peroxide. nih.govnih.gov MSOX is a member of a family of amine-oxidizing enzymes that contain a covalently bound flavin. nih.gov The enzyme contains one mole of FAD per mole of protein, which is attached via an 8α-S-cysteinyl linkage to a cysteine residue (Cys315 in Bacillus sp. B-0618). anl.govnih.gov

This covalent linkage is the same type as that found in monoamine oxidases. nih.gov The FAD cofactor is located at the interface of the two domains of the protein. nih.gov The active site for sarcosine oxidation is situated above the re-face of the flavin ring. nih.gov The covalent attachment of FAD is crucial for the enzyme's catalytic function. nih.gov

Table 2: Comparison of Flavoproteins with this compound Linkages

EnzymeFlavin CofactorLinkage PositionSubstrate(s)
Trimethylamine DehydrogenaseFMNC6-S-cysteinyl koreascience.krtandfonline.comTrimethylamine koreascience.kr
Monoamine Oxidase A/BFAD8α-S-cysteinyl pnas.orgsigmaaldrich.comresearchgate.netBiogenic and xenobiotic amines pnas.org
Monomeric Sarcosine OxidaseFAD8α-S-cysteinyl anl.govnih.govSarcosine (N-methylglycine) nih.govnih.gov

Role of this compound in Electron Transfer Pathwaysamazonaws.comresearchgate.netresearchgate.netuci.educhemrxiv.org

The covalent attachment of the flavin moiety in this compound-containing flavoproteins plays a significant role in modulating the electron transfer properties of the enzyme. researchgate.net These enzymes catalyze redox reactions where the flavin prosthetic group accepts electrons from a reducing substrate and subsequently donates them to an electron acceptor. researchgate.net The nature of the covalent linkage and the surrounding protein environment fine-tunes the redox potential of the flavin, influencing the thermodynamics and kinetics of the electron transfer steps. researchgate.netuni-konstanz.de

Electron transfer in these systems can occur through various mechanisms, including direct or indirect pathways involving other redox-active centers within the protein, such as iron-sulfur clusters. researchgate.netnih.gov The catalytic cycle of these flavoproteins involves distinct reductive and oxidative half-reactions. umich.edunih.gov

The redox potential of the flavin cofactor is a critical determinant of the catalytic efficiency of flavoproteins. The protein environment, including the covalent linkage to a cysteine residue, can significantly alter the flavin's redox potential. uni-konstanz.de This modulation is achieved through factors such as hydrogen bonding to the isoalloxazine ring and steric constraints imposed by the protein structure. uni-konstanz.de

In trimethylamine dehydrogenase, the covalent 6-S-cysteinyl-FMN linkage is thought to influence the redox potential to facilitate electron transfer to the iron-sulfur cluster. nih.gov Similarly, in glucooligosaccharide oxidase, which has a unique dual covalent linkage (6-S-cysteinyl and 8α-N1-histidyl FAD), mutations at the linking residues suggest that the covalent attachment enhances the redox potential of the flavin. spring8.or.jp The ability to tune the redox potential allows the enzyme to efficiently catalyze specific oxidation-reduction reactions. rsc.org A higher redox potential generally favors the oxidative half-reaction, while a lower potential can facilitate the initial reduction of the flavin by the substrate. The relationship between redox potential and catalytic activity is complex and depends on the specific reaction mechanism of the enzyme. researchgate.net

The catalytic cycle of this compound-containing flavoproteins involves two distinct half-reactions: a reductive half-reaction and an oxidative half-reaction. umich.edu

Reductive Half-Reaction: In this phase, the oxidized flavin prosthetic group is reduced by the substrate. umich.edunih.gov This can occur via a two-electron transfer (hydride transfer) or two sequential one-electron transfers, leading to the formation of a fully reduced flavin (hydroquinone) or a flavin semiquinone radical, respectively. umich.edu For example, in monomeric sarcosine oxidase, the oxidation of sarcosine is coupled to the reduction of the covalently bound FAD. nih.gov

Oxidative Half-Reaction: In the subsequent step, the reduced flavin is re-oxidized by an electron acceptor. umich.edunih.gov For oxidases like monoamine oxidase and monomeric sarcosine oxidase, the electron acceptor is molecular oxygen, which is reduced to hydrogen peroxide. pnas.orgnih.gov For dehydrogenases like trimethylamine dehydrogenase, the electrons are transferred to another molecule, such as an electron-transferring flavoprotein. koreascience.kr The mechanism of flavin reoxidation can be complex and may involve the formation of flavin-oxygen intermediates, such as a C4a-hydroperoxide. researchgate.net The protein environment plays a crucial role in controlling the reactivity of the reduced flavin with oxygen and other electron acceptors. nih.gov

Allosteric and Conformational Changes Induced by this compound Binding

Allostery, the regulation of a protein's function by binding an effector molecule at a site other than the active site, is a critical mechanism in controlling enzyme activity. numberanalytics.com In this compound-containing flavoproteins, the binding of the this compound cofactor can induce significant conformational changes that are essential for their regulatory and catalytic functions. These changes can be understood through established models of allostery, such as the Monod-Wyman-Changeux (MWC) and Koshland-Nemethy-Filmer (KNF) models, which describe shifts between different conformational states. frontiersin.org

The binding of an allosteric effector can alter the distribution of the protein's conformational ensemble, which may involve subtle or significant structural rearrangements. ucsf.edu This can modulate the geometry of the active site, thereby influencing substrate binding and catalytic efficiency. ucsf.edunih.gov For instance, in some enzymes, the binding of a ligand at an allosteric site can trigger changes in protein dynamics across various timescales, which are crucial for function. frontiersin.org These dynamic changes can be transmitted through the protein structure, coupling the allosteric site to the active site. nih.gov

Research on enzymes like biliverdin (B22007) reductase B (BLVRB) has utilized techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) to reveal structural and dynamic shifts throughout the catalytic cycle. frontiersin.org These studies demonstrate how cofactor binding and the subsequent catalytic steps are linked to specific conformational states of the enzyme. frontiersin.org The flexibility of loops and other structural elements is key to facilitating these transitions, allowing the enzyme to efficiently bind substrates and release products. numberanalytics.com

Structure-Function Relationships in this compound Enzymes

The function of any enzyme is intrinsically linked to its three-dimensional structure. uomustansiriyah.edu.iq In this compound enzymes, the covalent attachment of the flavin cofactor plays a pivotal role in defining the structure-function relationship. This linkage helps to properly orient the cofactor within the active site and can modulate its redox potential, both of which are critical for catalysis. researchgate.net

The active site of an enzyme is a specific region, typically a groove or pocket, where the substrate binds and the chemical reaction occurs. wikipedia.org This site is composed of a unique arrangement of amino acid residues that create a specific chemical environment, determining the enzyme's substrate specificity. libretexts.org In this compound-containing flavoproteins, the active site is structured to accommodate both the flavin cofactor and the specific substrates of the reaction.

The architecture of the active site is precisely organized to facilitate the binding of substrates in an optimal orientation for the reaction to proceed. libretexts.org The properties of the amino acid residues within the active site—such as their size, charge, and hydrophobicity—are crucial for recognizing and binding the correct substrate. libretexts.org The "induced fit" model suggests that the binding of a substrate can cause a conformational change in the active site, leading to a more complementary fit and enhancing catalysis. wikipedia.orgyoutube.com

The specificity of these enzymes is remarkable, often enabling them to distinguish between very similar molecules. youtube.com This high degree of selectivity arises from the precise three-dimensional arrangement of functional groups within the active site that interact with the substrate. uomustansiriyah.edu.iqyoutube.com

The covalent bond between the cysteine residue and the riboflavin moiety provides significant catalytic stability to the flavoprotein. This linkage is a form of covalent catalysis, where a transient covalent bond between the enzyme and a substrate (or in this case, a cofactor) helps to lower the activation energy of the reaction. youtube.comcreative-enzymes.com

Several key advantages are conferred by this covalent attachment:

Cofactor Alignment: It ensures the precise positioning of the flavin cofactor within the active site, which is essential for efficient catalysis. researchgate.net

Redox Potential Modulation: The linkage can alter the electronic properties of the flavin, thereby modulating its redox potential to suit the specific reaction being catalyzed. researchgate.net

Metabolic Fate and Degradation Pathways of S Cysteinylriboflavin

Absorption and Tissue Distribution of 8α-(Amino Acid)Riboflavins

Studies involving radiolabeled 8α-(amino acid)riboflavins, including S-cysteinylriboflavin derivatives, administered to rats have shown that these compounds are absorbed from the gastrointestinal tract. researchgate.netresearchgate.net Following absorption, they are distributed to tissues that typically concentrate riboflavin (B1680620), such as the liver and kidney. researchgate.netresearchgate.net

The primary site for riboflavin absorption is the upper small intestine, a process facilitated by a carrier-mediated transport system. nih.govweebly.com While most dietary riboflavin is absorbed as free riboflavin after the hydrolysis of its coenzyme forms (FAD and flavin mononucleotide - FMN), the covalently bound 8α-(peptidyl)riboflavins are also digested and absorbed. researchgate.netresearchgate.netnih.gov

Catabolism of this compound and its Derivatives

Once absorbed, this compound and other 8α-(amino acid)riboflavins undergo partial metabolism. researchgate.netresearchgate.net This metabolic processing involves several key enzymatic reactions.

Decarboxylation of Amino Acid-Flavins

A significant metabolic pathway for 8α-(amino acid)riboflavins is decarboxylation, a reaction that removes a carboxyl group. researchgate.netresearchgate.netwikipedia.org This process results in catabolites that retain the α-amino and α-N-acetyl groups of the parent compounds. researchgate.netresearchgate.net Flavin-dependent decarboxylases are known to be involved in the transformations of cysteine, highlighting a potential enzymatic basis for this metabolic step. wikipedia.orgyoutube.com

Oxidation of Thioether Linkages to Sulfoxides

For this compound and its catabolites, another important metabolic transformation is the oxidation of the thioether linkage. researchgate.netresearchgate.net This reaction converts the thioether to a sulfoxide. researchgate.netresearchgate.net This oxidation can be a slow process under near-physiological conditions but is a recognized metabolic pathway for thioether-containing compounds. nih.gov The oxidation of thioethers to sulfoxides is a common reaction in medicinal and biological chemistry. rsc.org

Excretion Pathways of this compound Catabolites

The catabolites of this compound, along with the unmetabolized compound, are ultimately excreted from the body.

Urinary Excretion of Flavin Catabolites

The primary route of excretion for excess riboflavin and its metabolites is through the urine. nih.gov Studies have shown that the excretion of N-acetylcysteinylriboflavin and its metabolites is competitive with riboflavin itself. researchgate.netresearchgate.net The amount of these compounds excreted in the urine is influenced by the quantity administered, both individually and in conjunction with riboflavin. researchgate.netresearchgate.net In healthy adults, riboflavin constitutes about 60 to 70 percent of the flavins found in urine. nih.gov

Enterohepatic Circulation Aspects

There is evidence to suggest that some riboflavin derivatives participate in enterohepatic circulation, a process where substances are excreted via bile, reabsorbed in the intestine, and returned to the liver. weebly.com Specifically, studies using radiolabeled 8α-[S-(N-acetyl)-L-cysteinyl]-D-[2-14C]riboflavin have indicated some degree of enterohepatic circulation for this compound. researchgate.netresearchgate.net

Table of Research Findings on this compound Metabolism

Metabolic Process Key Findings References
Absorption Absorbed from the gastrointestinal tract. researchgate.net, researchgate.net
Tissue Distribution Distributes to tissues that concentrate riboflavin (e.g., liver, kidney). researchgate.net, researchgate.net
Catabolism Undergoes partial metabolism. researchgate.net, researchgate.net
Decarboxylation A significant portion is decarboxylated, retaining the α-N-acetyl group. researchgate.net, researchgate.net
Oxidation The thioether linkage is partially oxidized to sulfoxides. researchgate.net, researchgate.net
Urinary Excretion Excreted in the urine; excretion is competitive with riboflavin. researchgate.net, researchgate.net, nih.gov
Enterohepatic Circulation Evidence of some enterohepatic circulation for N-acetylcysteinylriboflavin. researchgate.net, researchgate.net

Enzymatic Proteolysis and Release of Peptide-Bound Flavins

The breakdown of proteins, a process known as proteolysis, is a fundamental biological mechanism for the regulation of cellular processes and the recycling of amino acids. wikipedia.orgnih.gov This process is critical in the context of covalently bound flavins, such as this compound, as it is the primary means by which these modified cofactors are released from their parent flavoproteins.

Mechanisms of Protein Degradation Releasing Covalently Bound Flavins

The degradation of proteins is a highly regulated process that prevents the uncontrolled breakdown of cellular components. thermofisher.com In eukaryotic cells, two principal pathways are responsible for protein degradation: the ubiquitin-proteasome system and lysosomal proteolysis. nih.govmdpi.com

The ubiquitin-proteasome pathway is the primary mechanism for the selective degradation of most intracellular proteins. thermofisher.com This process involves the tagging of proteins with a small polypeptide called ubiquitin. nih.gov A chain of ubiquitin molecules marks the protein for recognition and degradation by a large protein complex known as the proteasome. nih.gov This pathway is crucial for the turnover of regulatory proteins and the removal of damaged or misfolded proteins. nih.gov

Lysosomal proteolysis involves membrane-bound organelles called lysosomes, which contain a variety of digestive enzymes, including proteases. nih.govthermofisher.com Extracellular proteins and some cellular components are engulfed by the cell and transported to lysosomes for degradation. thermofisher.com Autophagy is a specific lysosomal pathway that involves the encapsulation of cytoplasmic components into vesicles that then fuse with lysosomes. nih.gov

While most flavins are non-covalently associated with proteins and released during digestion, a notable portion is covalently bound. researchgate.net The enzymatic breakdown of flavoproteins through proteolysis results in the release of these covalently attached flavins as peptidyl-flavins. researchgate.netcapes.gov.br For instance, this compound is linked to proteins via a thioether bond at the C(6) or 8α position of the isoalloxazine ring to a cysteine residue. uni-konstanz.denih.gov The general process of proteolysis, catalyzed by enzymes called proteases, breaks the peptide bonds within the protein, ultimately liberating the flavin still attached to a small peptide or a single amino acid. wikipedia.org

Identification of Peptidyl-S-Cysteinylriboflavins

The release of covalently bound flavins through proteolysis yields flavin-peptide fragments. Research has focused on identifying these products to understand the metabolic fate of the parent flavoproteins.

Studies involving the administration of radiolabeled 8α-[S-(N-acetyl)-L-cysteinyl]-D-[2-¹⁴C]riboflavin to rats have demonstrated that these amino acid-flavin derivatives are absorbed and appear in tissues that typically concentrate riboflavin. researchgate.net This indicates that the peptide-bound flavins are processed and distributed within the organism. researchgate.net

Further metabolic processing can occur. For example, the thioether linkage in N-acetylcysteinyl flavin and its catabolites can be partially oxidized to sulfoxides. researchgate.net Additionally, a significant portion of 8α-(amino acid)riboflavins undergoes decarboxylation. researchgate.net

The identification of these peptidyl-S-cysteinylriboflavins and their metabolites is crucial for a complete understanding of vitamin B2 economy, as these forms are found in foods and result from the natural turnover of certain flavoproteins. researchgate.net While they are largely unavailable as a direct source of riboflavin, they are digested, absorbed, partially metabolized, and excreted. researchgate.net

Below is a table summarizing key findings related to the enzymatic release and identification of peptide-bound flavins.

FindingOrganism/SystemMethodKey Outcome
Release of 8α-(peptidyl)riboflavinsRatAdministration of [¹⁴C]-labeled 8α-[S-(N-acetyl)-L-cysteinyl]-D-riboflavinCovalently bound flavins are released as peptidyl-flavins through enzymatic proteolysis. researchgate.net
Tissue DistributionRatAnalysis of tissues after administration of labeled this compoundAmino acid-flavins are found in tissues that concentrate riboflavin. researchgate.net
Metabolic ModificationRatAnalysis of excretory productsThioether linkage of N-acetylcysteinyl flavin is partially oxidized to sulfoxides, and decarboxylation occurs. researchgate.net
BioavailabilityRatAssessment of vitamin replacement in deficient rats8α-(peptidyl)flavins are largely unavailable as a source of riboflavin. researchgate.net

Advanced Analytical and Bioanalytical Methodologies for S Cysteinylriboflavin Research

Chromatographic Techniques for Separation and Purification

Chromatography, a cornerstone of analytical chemistry, encompasses a range of methods pivotal for the isolation and purification of S-Cysteinylriboflavin. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Flavin Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of flavin compounds, including this compound. researchgate.netresearchgate.netnih.govamazonaws.com This method utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The high pressure applied to the system allows for the use of very small particle sizes in the stationary phase, leading to high resolution and efficiency. researchgate.net

The separation in HPLC is based on the differential interactions of the analytes with the stationary and mobile phases. For flavin analysis, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as methanol (B129727) or acetonitrile (B52724) with an aqueous buffer. portlandpress.com The retention of different flavins is influenced by their polarity; more polar compounds elute earlier, while less polar compounds are retained longer. The presence of the cysteine moiety in this compound imparts a distinct polarity to the molecule, allowing for its separation from other flavins like riboflavin (B1680620), flavin mononucleotide (FMN), and flavin adenine (B156593) dinucleotide (FAD).

Detection is typically achieved using a UV-Vis detector, as flavins exhibit strong absorbance in the UV and visible regions of the electromagnetic spectrum. capes.gov.br The characteristic absorption spectrum of this compound allows for its specific detection and quantification. More advanced detection methods, such as mass spectrometry (LC-MS), can be coupled with HPLC to provide structural information and confirm the identity of the separated compounds. researchgate.net

A key advantage of HPLC is its ability to provide quantitative data with high precision and accuracy, making it an indispensable tool for determining the concentration of this compound in various samples. amazonaws.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective method used for the separation and identification of flavin derivatives. nih.govslideshare.netnih.govnih.govd-nb.info This technique involves a stationary phase, typically a thin layer of an adsorbent material like silica (B1680970) gel, coated onto a flat carrier such as a glass plate. nih.gov The sample is spotted onto the plate, which is then placed in a developing chamber containing a solvent mixture (the mobile phase). The mobile phase ascends the plate via capillary action, and the components of the sample mixture are separated based on their differential affinities for the stationary and mobile phases. nih.gov

For the analysis of this compound, silica plates are often used as the stationary phase. A common mobile phase system for separating flavins is a mixture of 1-butanol, acetic acid, and water. The relative mobility of a compound in a given TLC system is expressed as its retardation factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is a characteristic property of a compound under specific TLC conditions and can be used for its identification.

In one study, synthetic 6-S-cysteinylriboflavin was shown to be pure by chromatographic criteria using silica plates with mobile phases of 1-butanol-acetic acid-water in ratios of 6:2:2 and 4:3:2 (v/v/v). The identity of synthetic 6-S-cysteinylriboflavin with the dephosphorylated form of the aminoacyl flavin from trimethylamine (B31210) dehydrogenase was confirmed by its identical mobility in thin-layer chromatography.

Table 1: TLC Systems for this compound Analysis

Stationary Phase Mobile Phase (v/v/v) Application Reference
Silica Gel 1-Butanol:Acetic Acid:Water (6:2:2) Purity assessment of synthetic 6-S-cysteinylriboflavin
Silica Gel 1-Butanol:Acetic Acid:Water (4:3:2) Purity assessment of synthetic 6-S-cysteinylriboflavin

Electrophoretic Methods for Characterization

Electrophoresis is a technique that separates charged molecules in an electric field. The migration of molecules is dependent on their net charge, size, and shape. It is a valuable tool for the characterization and separation of flavin compounds, which can carry different charges depending on their structure and the pH of the medium.

High-Voltage Electrophoresis

High-voltage electrophoresis is a powerful technique for the separation of small molecules like amino acids and flavin derivatives. It utilizes a high voltage to achieve rapid and high-resolution separations. The mobility of a compound in high-voltage electrophoresis is a function of its charge-to-mass ratio.

Paper Electrophoresis

Paper electrophoresis is a zone electrophoresis technique that uses a strip of filter paper as the support medium. The paper is saturated with a buffer solution, and the sample is applied as a spot or a line. When an electric field is applied, charged molecules migrate through the paper at rates determined by their charge and size.

This method has been successfully used for the separation of various flavin compounds. For instance, complex mixtures of flavins can be resolved using a sodium acetate (B1210297) buffer at pH 5.1. Under these conditions, flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN) migrate towards the anode, with FAD moving faster than FMN. In contrast, riboflavin, lumiflavin (B1675435), and lumichrome (B1664701) migrate towards the cathode. The separation is visualized by the fluorescence of the flavin spots under UV light.

The separation of this compound by paper electrophoresis would depend on its net charge at the pH of the buffer used. The presence of the amino and carboxyl groups in the cysteine residue would impart specific charge characteristics to the molecule, allowing for its separation from other flavins that lack these ionizable groups.

Table 2: Paper Electrophoresis Conditions for Flavin Separation

Buffer pH Observation Reference
Sodium Acetate (0.05 M) 5.1 FAD and FMN migrate to the anode; Riboflavin, lumiflavin, and lumichrome migrate to the cathode.
Pyridine-Water (1:9), adjusted with acetic acid 6.5 Separation of flavin adducts.

Spectrophotometric and Fluorometric Detection

Spectrophotometric and fluorometric methods are cornerstone techniques in the analysis of this compound, leveraging the molecule's intrinsic properties of light absorption and emission.

UV-Visible Spectrophotometry for Quantification and Monitoring

UV-Visible spectrophotometry is a widely used technique for the quantification and monitoring of flavins, including this compound. libretexts.orgnih.gov The method is based on the principle that molecules with chromophores, such as the isoalloxazine ring system in riboflavin, absorb light at specific wavelengths. libretexts.org The oxidized form of flavins typically exhibits two main absorption peaks in the UV-visible range. capes.gov.br For this compound, the covalent attachment of the cysteine residue to the 8α-position of the isoalloxazine ring influences its spectral properties. A notable characteristic is a hypsochromic shift (a shift to a shorter wavelength) of the second absorption band. nih.govfrontiersin.org Specifically, the peak for 8α-S-cysteinyl riboflavin is observed at 367 nm, compared to the 372 nm peak for unmodified riboflavin. frontiersin.org

The Beer-Lambert law provides the basis for quantification, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. nih.gov This relationship allows for the determination of this compound concentration in various samples. Monitoring changes in the absorption spectrum can also provide insights into chemical reactions, such as oxidation-reduction processes involving the flavin moiety. capes.gov.br

PropertyWavelength (nm)Description
Absorption Maximum (Peak I) ~450 nmCorresponds to the primary absorption band of the oxidized isoalloxazine ring. capes.gov.br
Absorption Maximum (Peak II) 367 nmA blue-shifted second absorption band, characteristic of the 8α-thioether linkage. nih.govfrontiersin.org
Oxidized Product (Post-Performic Acid) 354 nmThe second absorption band shifts further to a shorter wavelength upon oxidation of the thioether to a sulfone. nih.gov

Fluorescence Spectrophotometry for Detection and Analysis

Fluorescence spectrophotometry offers a highly sensitive method for the detection and analysis of flavin derivatives. savemyexams.com This technique involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. researchgate.net A key feature of this compound is the significant quenching of its intrinsic fluorescence due to the presence of the thioether linkage at the 8α position. nih.gov This quenching is a result of the sulfur atom's interaction with the excited state of the isoalloxazine ring.

To overcome this, a common analytical strategy involves the oxidation of the thioether to a sulfone using an oxidizing agent like performic acid. capes.gov.brmdpi.com This chemical modification eliminates the quenching effect, leading to a substantial, often nine- to ten-fold, increase in fluorescence intensity. capes.gov.br This dramatic change in fluorescence serves as a diagnostic indicator for the presence of an 8α-S-cysteinyl linkage. capes.gov.br The analysis is typically performed by exciting the oxidized sample at around 445 nm and measuring the emission peak at approximately 525 nm. capes.gov.br

ConditionExcitation λ (nm)Emission λ (nm)Relative Fluorescence
Native this compound ~445~525Very low (quenched) nih.gov
Post-Performic Acid Oxidation 445525High (9-10 fold increase) capes.gov.br

Mass Spectrometry for Structural Confirmation and Molecular Weight Analysis

Mass spectrometry (MS) is an indispensable tool for the definitive structural confirmation and precise molecular weight determination of this compound. uni-saarland.de This technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing direct evidence of a compound's molecular mass. uni-konstanz.de For this compound, MS can confirm the covalent adduction of a cysteine molecule to a riboflavin moiety.

In practice, the analysis often involves high-resolution techniques such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or ESI (Electrospray Ionization). capes.gov.br When analyzing the compound as part of a larger flavoprotein, the initial MS analysis might determine the mass of the entire protein-flavin complex. capes.gov.brsavemyexams.com To pinpoint the modification, the protein is typically digested into smaller peptides, which are then analyzed by tandem mass spectrometry (MS/MS). uni-saarland.de In MS/MS, a specific peptide ion containing the this compound is selected and fragmented. The resulting fragmentation pattern provides detailed structural information, allowing for the confirmation of the thioether bond and its location on both the flavin and the peptide. uni-saarland.deresearchgate.net Key expected fragments would correspond to the molecular ion, the riboflavin-cysteine adduct, and cleavage at various points along the ribityl and cysteine side chains.

Ion DescriptionPredicted m/zFragmentation Pathway
Molecular Ion [M+H]⁺ ~498.15The intact protonated this compound molecule.
Loss of Cysteine moiety ~377.14Cleavage of the C-S thioether bond, leaving the riboflavin portion.
Flavin-Mononucleotide (FMN) equivalent ~457.11Loss of the terminal ribityl phosphate (B84403), if analyzing the FMN-level adduct.
Lumiflavin fragment ~257.10Cleavage of the ribityl side chain.
Cysteine fragment ~122.04Fragment corresponding to the cysteine residue.

Specific Chemical Tests for Thioether Linkages and Cysteine Release

In addition to instrumental methods, specific chemical tests provide valuable qualitative evidence for the thioether linkage in this compound and the identity of the attached amino acid.

One classic method is the chloroplatinic acid test , which is used to detect reduced sulfur compounds like thioethers. nih.gov In this test, a solution of chloroplatinic acid (H₂PtCl₆) is used. The platinum ion in this reagent is reduced in the presence of a thioether, resulting in a visible color change or precipitation, which gives a positive result. nih.gov This test can confirm the presence of the sulfur linkage in flavin peptides isolated after proteolysis. nih.gov

A second, more definitive, chemical approach involves the oxidation of the thioether followed by acid hydrolysis . nih.gov First, the S-cysteinyl bond is oxidized with a strong oxidizing agent, most commonly performic acid. nih.gov This converts the stable thioether into a sulfone. capes.gov.br Subsequently, the sample is subjected to strong acid hydrolysis (e.g., with 6N HCl), which cleaves the peptide bonds and the C-S bond of the sulfone, releasing the modified cysteine residue in its oxidized form, cysteic acid . nih.gov The resulting amino acid mixture can then be analyzed by techniques like amino acid analysis or chromatography. The detection of cysteic acid, which was not present initially, provides strong evidence that cysteine was covalently linked via a thioether bond. nih.gov This method is particularly powerful as it not only confirms the thioether but also identifies the specific amino acid involved in the linkage.

Emerging Research Frontiers and Future Perspectives

Computational and Quantum Chemistry Studies on S-Cysteinylriboflavin

Computational and quantum chemistry methods are becoming indispensable tools for dissecting the intricate electronic and structural properties of the this compound linkage that are difficult to capture through experimental techniques alone. researchgate.net These in silico approaches allow for the calculation of chemical properties and the simulation of molecular behaviors, offering a powerful route to understanding enzyme mechanisms and guiding further experimental work. nih.gov

Recent research has employed methods like Density Functional Theory (DFT) and combined quantum mechanics/molecular mechanics (QM/MM) to investigate flavoenzymes. researchgate.net These studies focus on several key areas:

Redox Potential Modulation : Quantum chemical calculations help elucidate how the protein environment and the covalent linkage to cysteine tune the redox potential of the flavin. researchgate.net Forcing the flavin into a specific bent or "butterfly" conformation, a feature often observed in the reduced state, can significantly alter its reduction potential. researchgate.net

Reaction Mechanisms : Computational models are used to map out the entire catalytic cycle of flavoenzymes. For instance, in monoamine oxidase (MAO), which contains an 8α-S-cysteinyl FAD, computational studies help to understand the oxidative deamination of neurotransmitters. researchgate.net They can model transient intermediates and transition states that are fleetingly present during the reaction.

Electronic Structure and Spectroscopy : Quantum chemistry is used to predict and interpret spectroscopic data. yukiozaki.com By calculating the electronic structure of the this compound chromophore, researchers can better understand its UV-visible absorption spectra and how it is perturbed by the protein environment. ethernet.edu.et

A significant focus of these computational efforts is to understand the formation of the covalent bond itself and the reactivity of the flavin cofactor. nih.govresearchgate.net For example, self-consistent field (SCF) calculations and other advanced relativistic quantum chemical approaches are providing increasingly accurate predictions of molecular properties, bringing them closer to experimental values and enhancing their predictive power for complex biological systems. arxiv.org

Table 1: Applications of Computational Chemistry in this compound Research
Computational MethodArea of InvestigationKey Insights
Density Functional Theory (DFT)Redox Potential TuningReveals how protein-induced conformational changes, like flavin bending, modulate the ease of electron transfer. researchgate.net
QM/MM (Quantum Mechanics/Molecular Mechanics)Enzyme CatalysisModels reaction pathways and identifies transient intermediates in enzymes like monoamine oxidase. researchgate.net
SAC/SAC-CI TheorySpectroscopic PropertiesAids in the interpretation of UV-visible and fluorescence spectra by calculating excited states of the flavin chromophore. yukiozaki.com
Molecular DockingInhibitor BindingPredicts the binding modes and affinities of potential inhibitors to flavoenzymes, guiding drug design. researchgate.net

Engineering of Flavoproteins with this compound Linkages

The engineering of flavoproteins containing this compound linkages is a burgeoning field with the potential to create novel biocatalysts with enhanced stability, altered substrate specificity, or entirely new functionalities. nih.gov Understanding the requirements for covalent flavin attachment is crucial for these efforts. nih.gov

Site-directed mutagenesis is a primary tool in this endeavor. researchgate.net By substituting the cysteine residue that forms the covalent bond or amino acids in its vicinity, researchers can probe the factors governing flavinylation and catalytic activity. For example, studies on pyranose 2-oxidase, which naturally has a histidine-FAD linkage, involved replacing the histidine with all other 19 amino acids to test for covalent bond formation. researchgate.net While none formed a covalent bond, the study provided critical insights into the specificity of the flavinylation process. researchgate.net

A key objective is to introduce covalent linkages into flavoproteins that normally bind their cofactor non-covalently. The rationale is that a covalent attachment can lead to:

Increased Thermostability : Locking the flavin cofactor in place can significantly stabilize the protein structure.

Modified Catalytic Performance : The covalent link can alter the flavin's redox potential and the active site geometry, thereby changing the enzyme's catalytic efficiency and substrate preference. nih.gov

New Biocatalysts : Engineered flavoproteins could be applied in biosensors, biofuel cells, and the synthesis of valuable chemicals. nih.govresearchgate.net

However, engineering a flavin binding site is not trivial. ethernet.edu.et The protein architecture must be compatible with accommodating the bulky flavin moiety and positioning the correct residue for covalent attachment, making it a considerable design challenge. ethernet.edu.et

Development of this compound Analogs as Research Probes

The synthesis of this compound analogs serves as a powerful strategy to create molecular probes for studying the function and mechanism of flavoenzymes. beilstein-journals.orggrotlilab.net These probes can be designed with specific properties, such as altered electronic characteristics or the inclusion of reporter groups, to investigate various aspects of the enzyme's catalytic cycle.

One notable example is the use of 8-nor-8-chloroFAD to study monomeric sarcosine (B1681465) oxidase (MSOX). nih.gov When this analog is reconstituted with the MSOX apoprotein, it forms a modified 8-nor-8-S-cysteinyl-FAD linkage. While the resulting enzyme has lower catalytic activity, comparing its properties to the native enzyme provides valuable information about the role of the original 8α-methyl group and the precise geometry of the thioether linkage in catalysis. nih.gov

The development of these analogs often involves complex organic synthesis. sioc-journal.cn Future research in this area will likely focus on creating a wider array of probes, including:

Fluorescent Analogs : To monitor flavin binding and conformational changes within the protein in real-time.

Photo-reactive Probes : To map the active site and identify residues that interact with the flavin cofactor.

Isotopically Labeled Analogs : For use in NMR and mass spectrometry studies to track the flavin through metabolic pathways or catalytic reactions.

These synthetic probes are crucial for dissecting the structure-function relationships in flavoproteins, providing tools that go beyond what can be achieved by studying the native cofactor alone. beilstein-journals.org

Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-EM) to Elucidate Protein-S-Cysteinylriboflavin Complexes

High-resolution structural information is fundamental to understanding how this compound participates in catalysis. X-ray crystallography and, more recently, cryogenic electron microscopy (Cryo-EM) are the principal techniques providing these atomic-level insights. nih.govthermofisher.com

X-ray Crystallography has been the workhorse for determining the structures of many flavoproteins. nih.govmdpi.com The process involves crystallizing the purified protein-flavin complex and analyzing the pattern of X-ray diffraction. nih.gov This has yielded a wealth of information, including:

Precise visualization of the 8α-S-cysteinyl FAD linkage in enzymes like monoamine oxidase. nih.gov

Characterization of the active site pocket, revealing how substrates and inhibitors bind.

Identification of key amino acid residues that interact with the flavin and modulate its reactivity. researchgate.net

Cryo-electron microscopy (Cryo-EM) is revolutionizing structural biology, particularly for large, flexible, or membrane-bound protein complexes that are difficult to crystallize. thermofisher.comfrontiersin.org This technique involves flash-freezing the sample and imaging individual particles with an electron microscope. thermofisher.com Computational averaging of thousands of particle images can produce high-resolution 3D reconstructions. mdpi.com While historically challenging for smaller proteins, recent advances have pushed the size limits lower, making it increasingly applicable to a wider range of flavoproteins. lander-lab.com Cryo-EM is especially valuable for capturing different conformational states of an enzyme during its catalytic cycle, providing a "movie" of the protein in action. mdpi.com The integration of generative AI with Cryo-EM density maps is also emerging as a powerful tool for accurately building ligand and cofactor models into the structural data. biorxiv.org

Table 2: Comparison of Structural Biology Techniques for Protein-S-Cysteinylriboflavin Complexes
TechniquePrincipleAdvantagesChallengesRelevance to this compound
X-ray CrystallographyX-ray diffraction from a single, ordered crystal. nih.govCan achieve very high (atomic) resolution. Well-established methods. up.ptRequires well-ordered crystals, which can be a major bottleneck. May trap a single, static conformation. nih.govHas provided foundational structures of enzymes like MAO, revealing the covalent linkage and active site architecture. nih.govamazonaws.com
Cryo-Electron Microscopy (Cryo-EM)Averaging images of flash-frozen, individual particles. thermofisher.comDoes not require crystallization; suitable for large, flexible, or multi-protein complexes. Can resolve multiple conformations. frontiersin.orgmdpi.comResolution can be limited by particle flexibility and size. Historically difficult for proteins <100 kDa. lander-lab.comEnables the study of large this compound-containing complexes and can capture dynamic states relevant to function. thermofisher.com

Q & A

Q. Q1: What are the established methods for synthesizing S-Cysteinylriboflavin in a laboratory setting?

Methodological Answer : Synthesis typically involves riboflavin and cysteine under controlled redox conditions. Key steps include:

  • Reaction Optimization : Adjusting pH (6.5–7.5), temperature (25–37°C), and stoichiometric ratios of reactants to minimize side products .
  • Purification : High-performance liquid chromatography (HPLC) with UV detection at 445 nm to isolate this compound from unreacted precursors .
  • Characterization : Confirm structure via nuclear magnetic resonance (NMR) (¹H and ¹³C) and mass spectrometry (MS). Compare retention times and spectral data with literature values .

Q. Q2: How is this compound characterized in biological matrices?

Methodological Answer :

  • Extraction : Use cold methanol/water (70:30 v/v) to stabilize the compound and prevent degradation .
  • Quantification : Reverse-phase HPLC coupled with fluorescence detection (ex: 450 nm, em: 520 nm) for sensitivity in complex samples like plasma or tissue homogenates .
  • Validation : Include recovery studies (spiked samples) and cross-validate with LC-MS/MS for specificity .

Advanced Research Questions

Q. Q3: How can conflicting data on this compound’s stability under varying pH conditions be resolved?

Methodological Answer :

  • Controlled Replication : Design experiments replicating prior protocols (e.g., buffer systems, light exposure) to identify confounding variables .
  • Multi-Lab Validation : Collaborate with independent labs to assess inter-laboratory reproducibility, using standardized buffers (e.g., phosphate vs. Tris) and reporting deviations in degradation kinetics .
  • Advanced Analytics : Employ kinetic modeling (e.g., Arrhenius plots) and stability-indicating assays (e.g., UPLC-PDA) to isolate degradation pathways .

Q. Q4: What experimental designs are optimal for studying this compound’s role in redox signaling pathways?

Methodological Answer :

  • In Vitro Systems : Use knockout cell lines (e.g., CRISPR-Cas9-modified HEK293T) to isolate riboflavin-dependent pathways. Monitor glutathione (GSH) levels via Ellman’s assay .
  • Tracer Studies : Incorporate isotopically labeled ¹³C-cysteine to track incorporation into this compound and downstream metabolites via LC-HRMS .
  • Dose-Response Analysis : Apply Hill equation modeling to quantify binding affinity to flavoenzymes (e.g., NADPH oxidase) under varying redox potentials .

Q. Q5: How should researchers address discrepancies in reported binding affinities of this compound for flavoproteins?

Methodological Answer :

  • Standardize Assay Conditions : Control for temperature, ionic strength, and cofactor presence (e.g., FAD/FMN) across studies .
  • Data Harmonization : Perform meta-analysis using PRISMA guidelines to aggregate published dissociation constants (Kd) and assess heterogeneity via I² statistics .
  • Surface Plasmon Resonance (SPR) : Validate binding kinetics in real-time under physiological buffer conditions, comparing wild-type vs. mutant proteins .

Methodological Guidance for Novel Investigations

Q. Q6: What statistical approaches are recommended for analyzing dose-dependent effects of this compound in cellular assays?

Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response) using software like GraphPad Prism .
  • Error Propagation : Report 95% confidence intervals for EC₅₀/IC₅₀ values derived from bootstrap resampling (n ≥ 3 replicates) .
  • Multivariate Analysis : Apply principal component analysis (PCA) to distinguish compound-specific effects from batch variability in omics datasets .

Q. Q7: How can researchers ensure reproducibility in synthesizing this compound analogs?

Methodological Answer :

  • Open Protocols : Publish step-by-step synthetic procedures in repositories like Protocols.io , including raw NMR/MS spectra .
  • Robustness Testing : Vary reaction parameters (e.g., solvent purity, stirring rate) in a factorial design to identify critical quality attributes (CQAs) .
  • Peer Verification : Share samples with independent labs for cross-characterization using agreed-upon analytical standards .

Data Interpretation and Reporting

Q. Q8: What are best practices for reporting contradictory findings in this compound’s antioxidant vs. pro-oxidant effects?

Methodological Answer :

  • Contextual Analysis : Explicitly state experimental conditions (e.g., cell type, oxidative stress inducers) that may explain divergent outcomes .
  • Mechanistic Probes : Use ROS-specific fluorescent dyes (e.g., DCFH-DA for H₂O₂; MitoSOX for mitochondrial superoxide) to localize redox activity .
  • Meta-Commentary : Discuss contradictions in the discussion section, proposing hypotheses (e.g., dual-phase concentration dependence) for future validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.